molecular formula C20H24ClN3O B4963200 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine

カタログ番号 B4963200
分子量: 357.9 g/mol
InChIキー: QTQURQGWNNWEOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as JNJ-31020028, is a novel small molecule antagonist of the human orexin-2 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness, arousal, and appetite. The orexin-2 receptor is predominantly expressed in the central nervous system and is involved in the regulation of sleep-wake cycles, energy balance, and reward behavior. JNJ-31020028 has been shown to selectively block the orexin-2 receptor, making it a potential therapeutic target for the treatment of sleep disorders, obesity, and addiction.

作用機序

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine selectively blocks the orexin-2 receptor, which is predominantly expressed in the central nervous system. Orexin-2 receptor activation has been shown to increase wakefulness and arousal, while orexin-1 receptor activation has been shown to promote feeding behavior. This compound does not affect the orexin-1 receptor, making it a selective antagonist of the orexin-2 receptor. By blocking the orexin-2 receptor, this compound reduces wakefulness and arousal, which may improve sleep quality and reduce drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce wakefulness and increase sleep duration without affecting the sleep architecture. This compound has also been shown to reduce food intake and body weight in obese rats. Additionally, this compound has been shown to reduce drug-seeking behavior in rats.

実験室実験の利点と制限

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several advantages and limitations for lab experiments. One advantage is its selectivity for the orexin-2 receptor, which allows for the specific targeting of this receptor without affecting other receptors. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. One limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use in clinical trials. Another limitation is the potential for off-target effects, which may affect the interpretation of the results.

将来の方向性

There are several future directions for the study of 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One direction is the further characterization of its effects on sleep and wakefulness in animal models. Another direction is the study of its effects on appetite and energy balance in humans. Additionally, the potential use of this compound in the treatment of addiction warrants further investigation. Furthermore, the development of more selective and potent orexin-2 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of sleep disorders, obesity, and addiction.

合成法

The synthesis of 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine was first reported by researchers at Janssen Research & Development. The synthesis involves several steps, including the condensation of 2-chloronicotinic acid with 4-isopropylaniline to form the corresponding amide, which is then reduced to the amine using lithium aluminum hydride. The amine is then reacted with 3-piperidinone to form the final product, this compound.

科学的研究の応用

1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to improve sleep quality and increase sleep duration without affecting the sleep architecture. This compound has also been shown to reduce food intake and body weight in obese rats, suggesting its potential use in the treatment of obesity. Additionally, this compound has been shown to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of addiction.

特性

IUPAC Name

(2-chloropyridin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-14(2)15-5-7-17(8-6-15)23-18-4-3-11-24(13-18)20(25)16-9-10-22-19(21)12-16/h5-10,12,14,18,23H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQURQGWNNWEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。